![molecular formula C18H12F2N4 B11233348 2-(3,5-Difluorobenzyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11233348.png)

2-(3,5-Difluorobenzyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

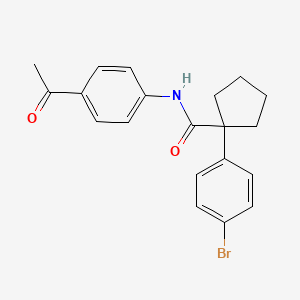

2-(3,5-Difluorbenzyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin ist eine heterocyclische Verbindung, die zur Klasse der Triazolopyrimidine gehört.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(3,5-Difluorbenzyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin beinhaltet typischerweise die Reaktion von 3,5-Difluorbenzychlorid mit 7-Phenyl[1,2,4]triazolo[1,5-a]pyrimidin unter basischen Bedingungen. Die Reaktion wird üblicherweise in Gegenwart einer Base wie Kaliumcarbonat (K2CO3) in einem geeigneten Lösungsmittel wie Dimethylformamid (DMF) bei erhöhten Temperaturen durchgeführt .

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für diese Verbindung können ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Der Einsatz von kontinuierlichen Durchflussreaktoren und die Optimierung der Reaktionsbedingungen können die Ausbeute und Reinheit des Endprodukts verbessern. Darüber hinaus kann der Einsatz umweltfreundlicher Lösungsmittel und Katalysatoren untersucht werden, um den Prozess nachhaltiger zu gestalten .

Analyse Chemischer Reaktionen

Reaktionstypen

2-(3,5-Difluorbenzyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat (KMnO4) oder Wasserstoffperoxid (H2O2) oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) durchgeführt werden.

Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen mit verschiedenen Nucleophilen eingehen, was zur Bildung verschiedener Derivate führt

Häufige Reagenzien und Bedingungen

Oxidation: KMnO4 in sauren oder neutralen Bedingungen.

Reduktion: NaBH4 in Methanol oder Ethanol.

Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base wie Triethylamin (TEA) oder Pyridin

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zur Bildung von Carbonsäuren oder Ketonen führen, während die Reduktion Alkohole oder Amine ergeben kann .

Wissenschaftliche Forschungsanwendungen

2-(3,5-Difluorbenzyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Wirkmechanismus

Der Wirkmechanismus von 2-(3,5-Difluorbenzyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Als CDK2-Inhibitor bindet die Verbindung beispielsweise an die aktive Stelle des Enzyms und verhindert so seine Interaktion mit Cyclin A2. Diese Hemmung stört den Zellzyklusfortschritt, was zum Zellzyklusarrest und zur Apoptose in Krebszellen führt .

Wissenschaftliche Forschungsanwendungen

2-[(3,5-Difluorophenyl)methyl]-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an antiviral and anticancer agent due to its ability to interact with biological targets.

Agrochemicals: The compound is explored for its herbicidal properties, particularly in controlling broadleaf weeds in crops like soybeans and maize.

Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, contributing to the development of new therapeutic agents.

Wirkmechanismus

The mechanism of action of 2-[(3,5-difluorophenyl)methyl]-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a role in cell cycle regulation . The compound binds to the active site of the enzyme, preventing its activity and leading to cell cycle arrest and apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Pyrazolo[3,4-d]pyrimidin: Eine weitere Klasse von Verbindungen mit ähnlichen biologischen Aktivitäten.

Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin: Bekannt für ihre CDK2-inhibitorischen Eigenschaften.

Einzigartigkeit

2-(3,5-Difluorbenzyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin ist einzigartig aufgrund seines spezifischen Substitutionsschemas, das seine Bindungsaffinität und Selektivität gegenüber CDK2 erhöht. Dies macht es zu einem vielversprechenden Kandidaten für die Weiterentwicklung als Antikrebsmittel .

Eigenschaften

Molekularformel |

C18H12F2N4 |

|---|---|

Molekulargewicht |

322.3 g/mol |

IUPAC-Name |

2-[(3,5-difluorophenyl)methyl]-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine |

InChI |

InChI=1S/C18H12F2N4/c19-14-8-12(9-15(20)11-14)10-17-22-18-21-7-6-16(24(18)23-17)13-4-2-1-3-5-13/h1-9,11H,10H2 |

InChI-Schlüssel |

KJCLWPQJJRAMDY-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2=CC=NC3=NC(=NN23)CC4=CC(=CC(=C4)F)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-methylpropanamide](/img/structure/B11233273.png)

![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-(3-formyl-1H-indol-1-yl)acetamide](/img/structure/B11233274.png)

methanone](/img/structure/B11233278.png)

![2-(benzylsulfanyl)-7-(4-bromophenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11233296.png)

![N-butan-2-yl-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide](/img/structure/B11233309.png)

![Methyl 3-{2-[(3-fluoro-4-methylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B11233335.png)

![N~4~-(4-fluorophenyl)-N~6~-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11233341.png)

![2-{[5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(piperidin-1-yl)ethanone](/img/structure/B11233346.png)

![N-(2,3-dimethylphenyl)-4-[(4-methoxyphenyl)sulfonyl]-7-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11233352.png)

![N-(2,3-dimethylphenyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11233363.png)

![N-(2-ethoxyphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide](/img/structure/B11233376.png)